5-(3,4-Dimethylbenzenesulfonyl)-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
5-(3,4-Dimethylbenzenesulfonyl)-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethylbenzenesulfonyl)-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazatricyclo framework: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the sulfonyl group: This step involves the reaction of the intermediate with 3,4-dimethylbenzenesulfonyl chloride under controlled conditions.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethylbenzenesulfonyl)-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the imino group to an amine.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-(3,4-Dimethylbenzenesulfonyl)-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethylbenzenesulfonyl)-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamido-3,5-dimethylbenzenesulfonyl chloride
- 3,4-Dimethylbenzenesulfonyl chloride
- Tricyclo[5.4.0.0(2,8)]undec-9-ene, 2,6,6,9-tetramethyl-
- Tetracyclo[4.2.2.2 2,5 .0 1,6 ]dodeca-7,9-triene
- 1,5,9-triazatricyclo [8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraen-2-one
Uniqueness
5-(3,4-Dimethylbenzenesulfonyl)-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one stands out due to its unique combination of functional groups and structural complexity
Properties
Molecular Formula |
C23H24N4O3S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)sulfonyl-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C23H24N4O3S/c1-5-10-26-21(24)19(31(29,30)17-8-7-15(3)16(4)11-17)12-18-22(26)25-20-9-6-14(2)13-27(20)23(18)28/h6-9,11-13,24H,5,10H2,1-4H3 |
InChI Key |
KFVHFEQORFVIBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC(=C(C=C3)C)C)C(=O)N4C=C(C=CC4=N2)C |
Origin of Product |
United States |
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